molecular formula C10H6BrF2NO2 B1409707 Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate CAS No. 1807213-22-4

Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1409707
CAS No.: 1807213-22-4
M. Wt: 290.06 g/mol
InChI Key: VAJLJLFCIMHIAS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a difluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the cyano and difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce amines, and oxidation can lead to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the bromine, cyano, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Uniqueness

Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is unique due to the specific combination of substituents on the benzene ring. The presence of both a cyano group and a difluoromethyl group imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-8(11)5(4-14)2-6(7)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJLFCIMHIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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